Cholesta-2,4,6-triene

Description

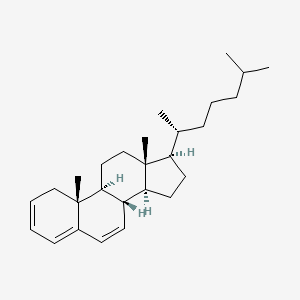

Structure

2D Structure

3D Structure

Properties

CAS No. |

13095-38-0 |

|---|---|

Molecular Formula |

C27H42 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H42/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11-13,19-20,22-25H,8-10,14-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

QIKNIWLZQDIZOC-HKQCOZBKSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC=CC[C@]34C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC=CCC34C)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Cholesta 2,4,6 Triene

Laboratory Synthesis Protocols for Cholesta-2,4,6-triene

The laboratory preparation of this compound has been achieved through a multi-step synthesis commencing from cholesterol. unige.ch A common approach involves the initial epoxidation of cholesterol, followed by mesylation and subsequent elimination reactions to yield the desired triene. unige.ch

Optimization of Reaction Conditions in this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the careful optimization of reaction conditions. sigmaaldrich.com Key parameters that are often manipulated to enhance yield and purity include temperature, reaction time, and the choice of solvent and catalyst. sigmaaldrich.comnih.gov

For instance, in the elimination step to form the triene, heating a solution of 5α,6α-epoxycholesta-3β-mesylate in hexamethylphosphoramide (B148902) (HMPA) to 230°C for a short duration of 5 minutes under a nitrogen atmosphere has been reported. unige.ch Following this, purification via silica (B1680970) gel column chromatography is crucial to isolate the colorless oil of this compound. unige.ch The optimization of these conditions is critical for maximizing the 17% yield reported for this specific step. unige.ch

Table 1: Optimized Reaction Conditions for a Key Step in this compound Synthesis unige.ch

| Parameter | Condition |

| Reactant | 5α,6α-epoxycholesta-3β-mesylate |

| Solvent | Hexamethylphosphoramide (HMPA) |

| Temperature | 230 °C |

| Reaction Time | 5 minutes |

| Atmosphere | Nitrogen (N₂) |

| Purification | Silica gel column chromatography |

| Yield | 17% |

Precursor Selection and Conversion Pathways for this compound

The selection of an appropriate precursor is fundamental to a successful synthesis. Cholesterol is a common and logical starting material for the synthesis of this compound. unige.ch The conversion pathway typically involves a three-step process. unige.ch

The first step is the epoxidation of cholesterol using an oxidizing agent like m-chloroperoxybenzoic acid (MCPBA) in a solvent such as dichloromethane (B109758) at a controlled temperature of 0°C. unige.ch This is followed by the conversion of the resulting epoxy alcohol to a mesylate by reacting it with methanesulfonyl chloride in pyridine. unige.ch The final step involves the elimination of the mesylate group to form the triene system, as previously described. unige.ch

Approaches to Related Unsaturated Steroid Synthesis

The synthesis of this compound is part of the broader field of unsaturated steroid synthesis. The methodologies employed often share common principles and mechanistic features with the synthesis of other steroidal dienes and trienes. psu.edunih.gov

Mechanistic Studies of Steroidal Diene and Triene Formation

The formation of steroidal dienes and trienes often proceeds through carbocationic intermediates, particularly in acid-catalyzed reactions. unige.ch For example, the acid-catalyzed isomerization of this compound can lead to the formation of other aromatic steroids through a series of allylic and tertiary carbocations, involving reversible protonation and deprotonation steps. unige.ch

The study of these mechanisms is crucial for understanding and controlling the product distribution in these reactions. For instance, the treatment of this compound with p-toluenesulfonic acid in acetic acid at 70°C results in the formation of 4-methyl-19-nor-cholesta-1,3,5(10)-triene and 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene. unige.ch The proposed mechanisms for these rearrangements are supported by molecular mechanics calculations that assess the relative stabilities of the reaction intermediates. unige.ch

Stereochemical Control in Cholestatriene Synthesis

Achieving stereochemical control is a significant challenge in organic synthesis, including the synthesis of cholestatrienes and other steroids. rijournals.comresearchgate.net The spatial arrangement of atoms within the molecule can significantly impact its properties and biological activity. rijournals.comresearchgate.net

Strategies to control stereochemistry include the use of chiral catalysts, asymmetric synthesis, and leveraging the stereochemistry of the starting material (substrate control). rijournals.comyoutube.com In the context of steroid synthesis, the inherent stereochemistry of the steroid nucleus often directs the stereochemical outcome of subsequent reactions. youtube.com However, achieving specific stereoisomers can be challenging and may require the development of novel synthetic methods and careful optimization of reaction conditions. nih.govnih.gov

Mechanistic Organic Chemistry of Cholesta 2,4,6 Triene Transformations

Acid-Catalyzed Rearrangement Reactions of Cholesta-2,4,6-triene

In the presence of acid catalysts, this compound undergoes significant structural modifications. These reactions are initiated by the protonation of the triene system, which generates highly reactive carbocation intermediates that drive subsequent rearrangements.

Investigation of Backbone Rearrangements from this compound

Treatment of this compound with acids, such as p-toluenesulfonic acid (TsOH) in acetic acid, initiates a cascade of backbone rearrangements. unige.ch These reactions involve shifts of methyl groups and hydride ions, leading to a mixture of rearranged steroidal hydrocarbons. The primary driving force behind these skeletal changes is the thermodynamic stabilization of the resulting carbocation intermediates and the final products. The acid-catalyzed isomerization of this compound proceeds through allylic and tertiary carbocations via a series of reversible protonation and deprotonation steps. unige.ch

A key transformation observed is the formation of a 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene. unige.chunige.ch This product indicates a profound rearrangement where the C-10 carbon has migrated to C-6, creating a new seven-membered B-ring structure, which is a hallmark of abeo-steroids.

Formation of A and B Ring Aromatic Steroids from this compound Precursors

A significant outcome of the acid-catalyzed treatment of this compound is the formation of steroids with aromatized A or B rings. unige.chnih.gov These aromatic steroids are notable for their stability and are of interest in geochemical studies as they can serve as biomarkers. unige.ch For instance, reacting this compound with p-toluenesulfonic acid in acetic acid at 70°C yields 4-methyl-19-nor-cholesta-1,3,5(10)-triene, a ring A aromatic steroid, and 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene, a ring B aromatic steroid. unige.chunige.ch The formation of these products demonstrates that this compound can be a precursor to both A-ring and B-ring aromatic steroids, which are commonly found in sediments. unige.ch

The table below summarizes the key aromatic products formed from the acid-catalyzed rearrangement of this compound.

| Precursor | Reagents | Key Aromatic Products | Reference |

| This compound | p-Toluenesulfonic acid (TsOH), Acetic acid (AcOH) at 70°C | 4-methyl-19-nor-cholesta-1,3,5(10)-triene; 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene | unige.chunige.ch |

Postulated Reaction Mechanisms and Characterization of Intermediates in Acidic Media

The mechanisms for these transformations are intricate, involving a series of carbocationic intermediates. The initial step is the protonation of the conjugated diene system in rings A and B. The resulting carbocation can then undergo a series of 1,2-hydride and methyl shifts, leading to the rearranged backbone.

The formation of the ring A aromatic steroid, 4-methyl-19-nor-cholesta-1,3,5(10)-triene, is proposed to occur through a mechanism involving the migration of the C-4 methyl group and elimination of the C-19 methyl group. unige.ch For the ring B aromatic product, the mechanism involves a more complex "abeo" rearrangement. unige.chunige.ch

Characterizing the fleeting carbocation intermediates is challenging. However, their existence is supported by molecular mechanics calculations which assess the relative stabilities of the proposed intermediates. unige.chunige.ch The final, stable products are identified using standard analytical techniques. For example, NMR spectroscopy (¹H and ¹³C) is crucial for elucidating the complex structures of the rearranged products. unige.ch

Dimerization and Oligomerization Pathways of this compound

Under strongly acidic conditions, intermolecular reactions can compete with the intramolecular rearrangements, leading to the formation of dimers and potentially higher oligomers.

Formation of Dimeric Molecules from this compound in Strong Acidic Environments

When this compound is subjected to strong acids, dimeric molecules can be formed. These reactions are thought to occur alongside other transformations. For example, studies on the related compound cholesterol in strong acid have shown the formation of dimeric species. researchgate.net While specific studies on this compound dimerization are less detailed in the provided search results, the reactivity of the protonated steroidal triene makes it a likely candidate for such intermolecular reactions.

Mechanistic Insights into Steroidal Dimerization Processes

The proposed mechanism for steroidal dimerization involves an electrophilic attack of a carbocation intermediate on a neutral steroid molecule. In the case of this compound, a protonated form of the steroid would act as the electrophile. This carbocation would then attack a double bond of a second, neutral this compound molecule. This process forms a new carbon-carbon bond, linking the two steroid units and generating a dimeric carbocation. This new, larger carbocation can then be stabilized through deprotonation or further rearrangement.

Photochemical Reactivity and Pathways of Conjugated Cholestatrienes

The conjugated triene system of this compound is a chromophore that absorbs ultraviolet (UV) light, leading to a variety of photochemical reactions. The study of these reactions is crucial for understanding the stability of these compounds and for the synthesis of novel steroid derivatives. The photochemical behavior of conjugated polyenes is governed by the electronic transitions that occur upon absorption of light, leading to excited states with distinct reactivity compared to the ground state.

Photophysical and Photochemical Studies of Cholestatriene Derivatives

The photophysical properties of conjugated systems, such as this compound, are characterized by their absorption and emission of light. Upon absorbing a photon of UV light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several processes can occur: fluorescence back to the ground state, intersystem crossing (ISC) to a triplet state (T₁), or photochemical reaction.

The triplet state is often implicated in the photochemical reactions of conjugated systems. The triplet lifetime of conjugated trienes, including a cholestatriene derivative, has been determined using methods like photochemical kinetics and flash photolysis. rsc.org These studies provide insight into the kinetics of the excited state processes and the intermediates involved. The structure of the conjugated system, including the number of double bonds and the presence of substituents, significantly influences the photophysical properties such as quantum yields and extinction coefficients. nih.gov

Research on other conjugated systems, such as porphyrin-fullerene hybrids, has explored the influence of linkers between chromophores on their photophysical properties. researchgate.net While not directly studying cholestatriene, these studies on how linkers, including steroid-based ones, affect intramolecular energy and charge transfer processes provide a framework for understanding how modifications to the cholestatriene structure could tune its photochemical reactivity. researchgate.net

Formation of Photoadducts and Photoreduction Products from Conjugated Trienes

Conjugated trienes, upon photoexcitation, can undergo a variety of reactions, including cycloadditions to form photoadducts and reduction reactions. One of the most common photochemical reactions for conjugated systems is the [2+2] photocycloaddition, where two double bonds (either intramolecularly or intermolecularly) react to form a cyclobutane (B1203170) ring. acs.org This reaction can be initiated by direct excitation or through the use of a triplet sensitizer. acs.org Triplet sensitizers are molecules that can be excited to their triplet state and then transfer this energy to the triene, promoting it to its triplet state from which the reaction occurs. acs.org

Photochemical reactions of conjugated trienes can also lead to photoreduction products. While specific studies on the photoreduction of this compound are not abundant in the provided results, the general principles of polyene chemistry suggest that in the presence of a hydrogen donor, the excited state of the triene could abstract a hydrogen atom, leading to a radical intermediate that can then be further reduced.

The table below summarizes some of the key photochemical reactions of conjugated trienes.

| Reaction Type | Description | Key Intermediates |

| [2+2] Photocycloaddition | Formation of a cyclobutane ring from two double bonds. | Excited singlet or triplet state, radical cation/anion pairs. acs.org |

| Electrocyclic Reactions | Interconversion between cyclic and acyclic isomers. researchgate.net | Pericyclic minimum on the excited potential surface. researchgate.net |

| E,Z-Isomerization | Isomerization around the double bonds. | Excited singlet states. researchgate.net |

General Redox Chemistry of the Polyene System

The conjugated polyene system of this compound is susceptible to both oxidation and reduction reactions. The extended π-system facilitates the removal or addition of electrons.

Oxidation of polyenes can be readily achieved. For instance, polyene antibiotics in solution are susceptible to oxidation, a process that can be accelerated by light. nih.gov The oxidation modifies the chemical structure by introducing oxygen-containing functional groups and alters the electronic properties of the polyene. nih.gov In the context of steroidal dienes, reagents like ruthenium tetroxide (RuO₄) have been used to introduce oxygen functionalities into the C-ring, demonstrating the reactivity of the double bonds towards strong oxidizing agents. capes.gov.br

The reduction of polyenes can be achieved through various methods, including catalytic hydrogenation. However, controlling the selectivity of the reduction of a conjugated triene system can be challenging.

The redox chemistry of polyenes is also central to their use in synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for constructing polyene systems. youtube.com These reactions involve the formation of organometallic species through oxidative addition of an alkenyl halide to a low-valent transition metal (e.g., Palladium(0)). youtube.com The subsequent transmetalation with another organometallic reagent and reductive elimination forms a new carbon-carbon bond, extending the conjugated system. youtube.com This methodology highlights the interplay of the redox chemistry of both the polyene precursors and the transition metal catalyst.

Environmental Geochemistry and Natural Occurrence of Cholesta 2,4,6 Triene

Diagenetic Transformations of Steroids in Sedimentary Environments

The transformation of sterols, which are abundant biomolecules produced by organisms, into stable geomolecules within sediments is a fundamental process in organic geochemistry. This transformation, known as diagenesis, involves a series of complex reactions that can lead to the formation of a diverse array of steroidal hydrocarbons, including aromatic steroids. Cholesta-2,4,6-triene emerges as a key, albeit transient, intermediate in these pathways.

This compound is a significant intermediate in the diagenetic pathway that leads to the formation of monoaromatic steroids. unige.ch Laboratory simulations have demonstrated that under acidic conditions, such as those that can occur in sedimentary environments, this compound undergoes rearrangement to form more stable aromatic steroid structures. unige.ch

Specifically, the acid-catalyzed rearrangement of this compound yields A-ring and B-ring monoaromatic steroids. unige.ch The primary products of this reaction, conducted at 70°C in the presence of p-toluenesulfonic acid in acetic acid, are 4-methyl-19-nor-cholesta-1,3,5(10)-triene (an A-ring aromatic steroid) and 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene (a B-ring aromatic steroid). unige.ch The formation of these products occurs relatively quickly, with the starting triene disappearing almost completely within 30 to 60 minutes under laboratory conditions. unige.ch This rapid conversion underscores its role as a reactive intermediate in the formation of the more geologically stable aromatic end-products found in sediments. unige.chinig.pl

The mechanisms for these transformations involve a series of allylic/tertiary carbocations and reversible protonation-deprotonation reactions. unige.ch The presence of these resulting aromatic steroids in geological samples is often used to assess the maturity and diagenetic history of the sedimentary organic matter. inig.pl

Table 1: Products of Acid-Catalyzed Rearrangement of this compound This table summarizes the main products formed during the acid-catalyzed rearrangement of this compound under laboratory conditions, as described in the literature.

| Reactant | Reaction Conditions | Major Products | Significance |

|---|---|---|---|

| This compound | p-toluenesulfonic acid in acetic acid, 70°C | 4-methyl-19-nor-cholesta-1,3,5(10)-triene (A-ring aromatic) | Demonstrates a key pathway for the formation of A-ring and B-ring monoaromatic steroids in sediments. unige.ch |

| 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene (B-ring aromatic) |

Precursors and Pathways in Sedimentary Organic Matter Diagenesis

Sterols, with 26 to 30 carbon atoms, are the primary biological precursors to the vast array of steroids found in the geologic record. nih.gov These molecules originate from aquatic and terrestrial organisms. After the death of the organisms, these sterols are deposited in sediments and undergo a series of microbially mediated transformations during early diagenesis (eogenesis). nih.gov

Δ⁵-sterols and Δ⁵,⁷-sterols are considered major precursors for triunsaturated steroidal hydrocarbons like this compound in contemporary sediments. unige.ch The transformation pathway involves the dehydration and rearrangement of the original sterol structure. For instance, cholesterol (a Δ⁵-sterol) can be converted to this compound. unige.ch This process is part of a larger, complex sequence of biochemical transformations that ultimately lead to the formation of stable biomarkers. nih.gov The co-existence of sterols with their diagenetic intermediates, such as this compound, and fully aromatized products can sometimes be found in immature sediments, providing a snapshot of the ongoing diagenetic processes. nih.gov

Formation under Geothermal and Hydrothermal Conditions

Geothermal and hydrothermal systems provide unique environments where temperature and pressure accelerate organic transformations that might otherwise take geological timescales in sedimentary basins. researchgate.net

In hydrothermal systems, circulating hot fluids can mobilize and transform ancient biogenic organic matter present in sedimentary rocks. researchgate.net The elevated temperatures in these systems can overcome the kinetic barriers that normally stabilize organic molecules like sterols. researchgate.net While direct studies on this compound formation in natural hydrothermal systems are limited, the principles of organic geochemistry suggest that the dehydration of sterols to form unsaturated derivatives like sterenes and steradienes is a favored process.

The conversion of sterols into more stable forms, such as unsaturated and aromatic steroids, is a key transformation that occurs as temperature increases. nih.gov The presence of water at high temperatures facilitates these reactions. Laboratory experiments simulating hydrothermal conditions have shown that various organic compounds undergo transformations, and it is plausible that sterols convert to compounds like this compound under these conditions as part of the pathway to full aromatization. researchgate.netscielo.org.co

The acid-catalyzed rearrangement of this compound is rapid, with significant conversion to aromatic products observed in minutes to hours at 70°C. unige.chunige.ch This suggests that if this compound were formed in a warm, acidic hydrothermal environment, it would likely be a short-lived intermediate. The reaction proceeds through carbocationic intermediates, a common mechanism in acid-catalyzed organic reactions. unige.ch The rate of these reactions would be expected to increase with temperature, following Arrhenius behavior, up to the point where thermal cracking begins to dominate. mdpi.com

Identification in Biological and Geological Extracts

This compound is identified as a diagenetic product in geological samples rather than a common constituent of living organisms. Its presence serves as a biomarker indicating specific transformation processes of organic matter.

This compound has been detected in geological samples as an intermediate in the continuum of steroid diagenesis. nih.gov For example, a study of exceptionally well-preserved organic matter in a Paleozoic crustacean fossil found within a carbonate concretion reported a complex mixture of over 70 different steroidal compounds. nih.gov This mixture included diagenetic derivatives of cholesterol, the primary sterol in crustaceans, and likely contained intermediates such as this compound or its isomers as part of the transformation series from cholesterol to fully saturated cholestane (B1235564) and aromatic steroids. nih.govwikipedia.org The identification in such samples is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS), which can separate and identify complex mixtures of organic molecules from geological extracts. unige.chepa.gov

Compound Index

Presence of this compound and Related Steroids in Marine Organisms

While the direct isolation of this compound from marine organisms is not extensively documented in readily available literature, the presence of structurally related steroids in marine invertebrates is well-established. Steroids are fundamental molecules in all invertebrates and can serve various functions beyond hormonal roles, including chemical defense and communication. nih.gov The marine environment, particularly sponges, is a rich source of novel steroids.

One notable example is the isolation of (22E)-cholesta-4,6,8(14),22-tetraen-3-one from the marine demosponge Dictyonella incisa. researchgate.net This compound features a conjugated triene system similar to that of this compound. The presence of such complex steroids in sponges highlights their sophisticated biosynthetic capabilities and their potential to be a source of diverse steroidal hydrocarbons in marine ecosystems.

The detection of vertebrate-type steroids in invertebrates is a complex issue, as studies have shown that organisms like mollusks can absorb these compounds from their environment. nih.gov This makes it crucial to distinguish between endogenously produced steroids and those that are bioaccumulated.

A study conducted along the coast of Guangdong, China, analyzed the occurrence of 44 different steroid hormones in seawater, sediment, and marine organisms. frontiersin.org While this study did not specifically identify this compound, it provides a comprehensive overview of the types and concentrations of steroids found in a marine environment impacted by various sources. The average concentrations of different classes of steroids in the marine organisms sampled are detailed in the table below.

| Steroid Class | Average Concentration (ng/g wet weight) |

| Androgens | 0.06 |

| Estrogens | 0.19 |

| Progestins | 0.01 |

| Glucocorticoids | 0.71 |

This table presents the average concentrations of four major classes of steroid hormones found in various marine organisms. frontiersin.org

Steroidal Hydrocarbon Profiling in Diverse Natural Samples

The analysis of steroidal hydrocarbons in natural samples, particularly sediments, is a cornerstone of organic geochemistry. These compounds, often referred to as steroidal biomarkers, provide critical information about the origin of organic matter and the thermal maturity of sediments. unige.ch

This compound is recognized as a key intermediate in the diagenetic pathways of sterols. Laboratory simulations have demonstrated that the acid-catalyzed rearrangement of this compound can lead to the formation of monoaromatic A and B steroids, which are commonly found in immature sediments. unige.ch This suggests that naturally occurring sterols, such as those found in marine organisms, can be transformed into this compound and subsequently into other aromatic steroids under specific geological conditions.

The profiling of steroidal hydrocarbons is typically achieved using techniques like gas chromatography-mass spectrometry (GC-MS). This powerful analytical method allows for the separation and identification of individual steroid compounds within complex environmental mixtures. The table below lists some of the key compounds involved in the diagenetic pathways related to this compound.

| Compound Name | Chemical Formula | Role in Diagenesis |

| This compound | C₂₇H₄₂ | Intermediate in the formation of aromatic steroids |

| 4-methyl-19-nor-cholesta-1,3,5(10)-triene | C₂₇H₄₀ | Product of this compound rearrangement |

| 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene | C₂₇H₄₀ | Product of this compound rearrangement |

| Cholesta-3,5-diene | C₂₇H₄₄ | Precursor to aromatic steroids |

This table outlines key steroidal compounds and their significance in the geochemical transformation processes within sediments. unige.ch

Advanced Spectroscopic and Analytical Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Polyene Systems

Correlation of Electronic Spectra with Polyenyl Cation Formation in Steroids

The conjugated triene system within Cholesta-2,4,6-triene is susceptible to protonation under acidic conditions, leading to the formation of polyenyl cations. These carbocations are key intermediates in various rearrangement reactions of steroids. The study of these transient species is crucial for understanding reaction mechanisms and the biosynthesis of certain natural products. Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, serves as a powerful tool for detecting and characterizing these highly colored cationic intermediates.

The acid-catalyzed backbone rearrangement of this compound proceeds through the formation of allylic and tertiary carbocations. The generation of these polyenylic cations results in a significant bathochromic shift (a shift to longer wavelengths) in the electronic absorption spectrum compared to the parent neutral molecule. This is because the delocalization of the positive charge across the conjugated π-electron system reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific spectral data for the direct observation of the Cholesta-2,4,6-trienyl cation is not extensively documented in readily available literature, the principles can be understood from studies on similar polyene systems. The treatment of conjugated polyenes with strong Brønsted or Lewis acids leads to the formation of charge-delocalized radical cations and diamagnetic mono- and dications. ntnu.no The resulting colored solutions can be analyzed spectroscopically to characterize the cationic species formed. ntnu.no

For instance, the formation of polyenyl cations from retinol (B82714) and related compounds upon treatment with acid is a well-known phenomenon, resulting in transient species with strong absorption in the visible region. These observations provide a strong basis for inferring that the protonation of this compound would similarly yield a polyenyl cation with a characteristic electronic absorption spectrum at significantly longer wavelengths than the neutral compound. The exact position of the absorption maximum would be dependent on the extent of conjugation and the specific structure of the carbocation formed.

Analysis of Chromophoric Properties of Cholestatrienes

The chromophore of a molecule is the part responsible for its absorption of light. In this compound, the conjugated system of three double bonds constitutes its primary chromophore. This extended π-system is responsible for the molecule's characteristic absorption in the ultraviolet region of the electromagnetic spectrum.

The position and intensity of the UV absorption are dictated by the Woodward-Fieser rules, which provide an empirical method for predicting the wavelength of maximum absorption (λmax) for conjugated systems. For a conjugated triene system, the base value for the λmax is influenced by the substitution pattern and the conformation of the diene and triene systems.

While specific experimental UV-Vis data for this compound is scarce in the reviewed literature, we can estimate its λmax using the Woodward-Fieser rules as a reference. For a heteroannular diene, the base value is 214 nm. An additional conjugated double bond extends the chromophore, leading to a significant bathochromic shift. For comparison, the closely related Cholesta-4,6,8(14)-triene, which also contains a conjugated triene system, has a calculated λmax based on these rules. chegg.com

The chromophoric properties of this compound are fundamental to its analytical characterization. High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for the analysis of such compounds, where the detector is set to a wavelength near the λmax of the triene system to achieve maximum sensitivity.

The table below summarizes the key chromophoric features of conjugated trienes relevant to this compound.

| Feature | Description | Spectroscopic Consequence |

| Chromophore | Conjugated system of three double bonds (C=C-C=C-C=C) | Absorption of ultraviolet light |

| Transition Type | π → π* | High-intensity absorption band |

| Predicted λmax | Estimated based on Woodward-Fieser rules for conjugated trienes | Absorption in the mid-to-long UV range |

| Effect of Protonation | Formation of a polyenyl cation | Significant bathochromic shift into the visible region |

Computational Chemistry and Theoretical Modeling of Cholesta 2,4,6 Triene

Molecular Mechanics and Force Field Calculations

Molecular mechanics methods, which employ classical physics to model molecular systems, are instrumental in studying the conformational landscape and relative stabilities of complex organic molecules like Cholesta-2,4,6-triene. These calculations rely on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates.

Calculation of Relative Stabilities of Cholestatriene Isomers and Reaction Intermediates

The acid-catalyzed backbone rearrangement of this compound has been a subject of interest, particularly in the context of geochemical transformations of steroids. A notable study investigated the rearrangement of this compound in the presence of p-toluenesulfonic acid in acetic acid at 70°C. This reaction leads to the formation of 4-methyl-19-nor-cholesta-1,3,5(10)-triene and 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene in a relatively short period. unige.ch

To understand the underlying reaction mechanisms, molecular mechanics calculations were employed to assess the relative stabilities of the proposed reaction intermediates. unige.ch While the detailed numerical data on the relative stabilities of the carbocation intermediates were not fully elaborated in the primary literature, the study indicated that the proposed mechanisms were partly supported by these calculations. The work highlighted the complexity of the reaction pathways, which involve a series of allylic and tertiary carbocations and reversible protonation-deprotonation steps. unige.ch

The product distribution from the acid-catalyzed rearrangement of this compound provides indirect evidence of the relative stabilities of the final products and the kinetic favorability of the pathways leading to them.

| Product | Yield (%) |

|---|---|

| 4-methyl-19-nor-cholesta-1,3,5(10)-triene | ~62 |

| 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene | Significant amounts |

Conformational Analysis of this compound

While specific studies focusing exclusively on the conformational analysis of this compound using molecular mechanics are not extensively documented in publicly available literature, the general principles of this method are widely applied to steroid molecules. nih.gov Conformational analysis of steroids is crucial for understanding their biological activity and chemical reactivity. For a molecule like this compound, with a conjugated triene system within its steroidal framework, molecular mechanics would be employed to:

Identify low-energy conformations: By systematically rotating rotatable bonds and minimizing the energy at each step, a conformational search can identify the most stable spatial arrangements of the molecule.

Determine the orientation of substituents: The spatial orientation of the side chain at C-17 and the methyl groups at C-10 and C-13 are critical for the molecule's properties.

Force fields such as MM2, MM3, and others are commonly used for such analyses, providing insights into the steric and electronic factors that govern the conformational preferences of the molecule.

Quantum Chemical Studies

Quantum chemical methods, which are based on the principles of quantum mechanics, offer a more detailed and accurate description of the electronic structure and properties of molecules compared to molecular mechanics.

Electronic Structure and Bonding Analysis of this compound

Detailed quantum chemical studies specifically on the electronic structure and bonding of this compound are not widely reported. However, the application of methods like Density Functional Theory (DFT) to related conjugated steroid systems provides a framework for how such an analysis would be conducted. sns.itdntb.gov.ua A DFT study of this compound would likely involve:

Optimization of the molecular geometry: To find the most stable three-dimensional structure.

Calculation of molecular orbitals: Including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's reactivity and electronic transition properties.

Analysis of electron density distribution: To identify regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively.

Natural Bond Orbital (NBO) analysis: To investigate the nature of chemical bonds, including the delocalization of π-electrons within the conjugated triene system.

These analyses would provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Reaction Pathway Energetics and Transition State Characterization for this compound Transformations

The study of reaction mechanisms, including the identification of transition states and the calculation of activation energies, is a key application of quantum chemistry. For the acid-catalyzed rearrangement of this compound, quantum chemical calculations would be essential to:

Model the structures of carbocation intermediates: To understand their relative stabilities and geometries. libretexts.orglibretexts.orgleah4sci.com

Locate transition state structures: These are the high-energy points along the reaction coordinate that connect reactants, intermediates, and products.

Calculate activation energies: The energy difference between the reactants and the transition state determines the rate of the reaction.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. nih.govresearchgate.net For this compound, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, could predict the 1H and 13C NMR spectra. Comparing the calculated spectra with experimental data can help in the definitive assignment of spectral peaks to specific atoms in the molecule. The accuracy of these predictions is sensitive to the chosen DFT functional and basis set.

UV-Vis Spectroscopy: The conjugated triene system in this compound is expected to give rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules. researchgate.netmdpi.commedium.com A TD-DFT calculation for this compound would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.

Molecular Dynamics Simulations in Relevant Chemical Systems

Molecular dynamics (MD) simulations have emerged as a powerful computational microscope for investigating the behavior of lipid membranes and the molecules embedded within them at an atomic level of detail. While direct MD simulation studies specifically targeting this compound are not extensively available in publicly accessible research, a wealth of information can be gleaned from simulations of structurally similar sterols, particularly cholesterol and its fluorescent analog, dehydroergosterol (B162513) (DHE). These studies provide a robust framework for understanding how the introduction of a conjugated triene system in the sterol B-ring, as seen in this compound, would likely influence its interactions within a lipid bilayer.

The behavior of sterols within a membrane is governed by a delicate interplay of factors including the sterol's rigid ring structure, the planarity of the fused rings, and the nature of its aliphatic tail. MD simulations of cholesterol have consistently shown its profound ordering effect on the acyl chains of surrounding phospholipids, leading to an increase in membrane thickness and a decrease in the area per lipid. This "condensing effect" is crucial for the formation of liquid-ordered (Lo) phases in membranes.

Simulations of dehydroergosterol (DHE) [ergosta-5,7,9(11),22-tetraen-3β-ol], which possesses a conjugated triene system similar to that of this compound, are particularly insightful. These studies have demonstrated that DHE can effectively mimic many of cholesterol's properties in a membrane environment. nih.gov Notably, DHE has been shown to induce the formation of liquid-ordered domains in model membranes, a key characteristic of cholesterol. sigmaaldrich.com This suggests that the planarity and rigidity conferred by the conjugated double bond system in the B-ring of this compound would likely enable it to promote a similar ordering of adjacent lipid chains.

The choice of force field is a critical aspect of any MD simulation, as it dictates the potential energy landscape of the system. Several well-established force fields, such as CHARMM, AMBER, and GROMOS, have been parameterized and extensively validated for simulations of lipid bilayers containing cholesterol. nih.gov These force fields would serve as a strong starting point for parameterizing this compound, with particular attention paid to accurately representing the torsional parameters of the conjugated triene system to reflect its planarity.

Based on analogous systems, a hypothetical molecular dynamics simulation of this compound within a dipalmitoylphosphatidylcholine (DPPC) bilayer, a common model system, would be expected to yield the following trends:

| Bilayer Property | Pure DPPC | DPPC + Cholesterol (30 mol%) | DPPC + this compound (30 mol%) (Predicted) |

|---|---|---|---|

| Area per Lipid (Ų) | ~64 | ~54 | ~55-58 |

| Bilayer Thickness (P-P distance, Å) | ~38 | ~44 | ~42-44 |

| Acyl Chain Order Parameter (SCD) | ~0.25 | ~0.45 | ~0.40-0.45 |

The predicted values for this compound are based on the understanding that the rigid, planar B-ring would induce significant ordering of the lipid acyl chains, similar to cholesterol. However, the extended conjugation might slightly alter the precise packing and tilt of the sterol within the bilayer, potentially leading to a marginally larger area per lipid compared to cholesterol.

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions. It is anticipated that this compound, like cholesterol, would orient itself with its hydroxyl group near the lipid headgroups and its hydrophobic core embedded within the membrane. The planar face of the triene system would likely engage in van der Waals interactions with the saturated acyl chains of the phospholipids.

| Sterol Studied | Key Findings | Implications for this compound | Reference |

|---|---|---|---|

| Cholesterol | Induces a liquid-ordered (Lo) phase, increases membrane thickness and acyl chain order, and decreases the area per lipid. | This compound is expected to exhibit a similar condensing effect due to its rigid ring structure. | nih.gov |

| Dehydroergosterol (DHE) | Faithfully mimics many of cholesterol's properties, including the ability to induce liquid-ordered domains. | The conjugated triene system in this compound is likely compatible with the formation of ordered membrane domains. | nih.govsigmaaldrich.com |

| Ergosterol | Shows a higher ordering effect on phospholipid acyl chains compared to cholesterol. | The specific arrangement and number of double bonds in the sterol ring significantly influence its ordering capacity. | nih.gov |

Broader Academic Implications and Future Research Directions

Contribution to Understanding Steroid Biosynthesis and Metabolism

While not a central player in the primary pathways of steroidogenesis, the existence and reactivity of Cholesta-2,4,6-triene provide a unique lens through which to examine the diversification of sterol metabolic routes and the mechanisms of the enzymes involved.

Insights from this compound into Sterol Pathway Diversification

The biosynthesis of cholesterol from lanosterol (B1674476) is a well-documented process involving multiple enzymatic steps and key intermediates. nih.gov This core pathway can diverge, notably in the timing of the reduction of the C24 double bond in the side chain, leading to two intersecting routes: the Bloch pathway and the Kandutsch-Russell pathway. nih.govresearchgate.net The Kandutsch-Russell pathway, which proceeds via intermediates like cholesta-5,7-dienol (7-dehydrocholesterol), is generally considered the kinetically favored route. researchgate.net

The study of triene intermediates such as this compound is crucial for understanding pathways that diverge from primary biosynthesis, particularly under geochemical conditions. Laboratory simulations have shown that this compound serves as a precursor in the formation of aromatic steroids, which are commonly found in geological sediments. unige.ch This suggests that naturally occurring sterols like Δ5,7-sterols (e.g., ergosterol), which are known precursors to triunsaturated steroidal hydrocarbons, can enter diagenetic pathways that lead to aromatic steroids. unige.ch The rearrangement of this compound into these aromatic forms provides a model for a significant branch of sterol transformation that occurs over geological timescales, diversifying the fate of biological sterols long after their synthesis in an organism.

Implications for Enzymatic Transformations of Steroids

The conversion of lanosterol to cholesterol relies on a suite of enzymes, primarily located in the endoplasmic reticulum, that perform demethylations, isomerizations, and reductions. nih.gov While direct enzymatic studies on this compound are not extensively documented, its structure implies the action of specific enzyme classes. The formation of a conjugated triene system from more common diene or monoene sterol precursors would likely involve dehydrogenases or isomerases capable of introducing new double bonds into the steroid nucleus.

Conversely, the metabolism of such a triene within an organism would necessitate enzymes that can reduce these double bonds. The transformations observed in related compounds, such as the conversion of cholesta-4,6-dien-3-one (B116434) to cholestanol (B8816890) in various tissues, confirm the existence of enzymatic machinery capable of saturating conjugated double bonds in the steroid B-ring. mdpi.com Studying the interaction of this compound with steroid-metabolizing enzymes could therefore illuminate the substrate flexibility and mechanistic strategies of these biocatalysts, revealing how organisms might process or detoxify unusual or xenobiotic steroidal structures.

Application in Biomarker Research and Geochemical Proxies

Steroids and their diagenetic products are powerful biomarkers used to reconstruct past environments and ecosystems. This compound is a key intermediate in understanding the origin of certain classes of these important molecular fossils.

Utilizing this compound as an Indicator in Sedimentary Records

In geochemistry, steroidal hydrocarbons found in sediments provide invaluable information about the original biological input into an environment. The presence of ring A and ring B aromatic steroids in immature sediments has been a subject of intense study. unige.ch Laboratory experiments simulating early diagenetic processes have demonstrated that this compound undergoes acid-catalyzed rearrangement to form stable aromatic steroids. unige.ch

Specifically, treating this compound with p-toluenesulfonic acid in acetic acid at 70°C—conditions that mimic geochemical transformations—leads to the formation of 4-methyl-19-nor-cholesta-1,3,5(10)-triene (a ring A aromatic steroid) and 1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene (a ring B aromatic steroid). unige.ch The starting triene disappears almost completely within 60 minutes under these conditions. unige.ch This rapid and specific transformation establishes a clear mechanistic link between triunsaturated steroidal hydrocarbons, derived from common biological precursors like Δ5,7-sterols, and the aromatic steroids observed in the geological record. unige.ch Therefore, while this compound itself may be transient, its potential formation and subsequent rearrangement are critical for interpreting the presence of its aromatic products as indicators of specific precursor organisms and diagenetic conditions.

Table 1: Acid-Catalyzed Rearrangement of this compound

| Reactant | Reaction Conditions | Major Products | Geochemical Significance |

| This compound | p-TsOH/AcOH, 70°C | 4-methyl-19-nor-cholesta-1,3,5(10)-triene1(10→6)-abeo-14β-cholesta-5,7,9(10)-triene | Provides a mechanistic pathway for the formation of ring A and B aromatic steroids found in sediments from common biological sterol precursors. unige.ch |

Exploration of Novel Synthetic Routes and Derivatizations of this compound

The ability to synthesize this compound and its derivatives in the laboratory is essential for conducting detailed studies of its properties and reactivity. A described method for synthesizing this compound involves a three-step process starting from cholesterol. This pathway highlights standard transformations in steroid chemistry that are applicable to creating a variety of unsaturated analogs for further study.

The broader field of steroid chemistry provides a rich toolbox for potential derivatizations of the this compound scaffold. For instance, methods for creating cholesterol-based β-aminoalcohols and attaching functional groups like polyethylene (B3416737) glycol (PEG) via amidation or other ligation chemistries demonstrate the versatility of the steroid skeleton. nih.gov Such strategies could be adapted to this compound to create novel molecules for material science or medicinal chemistry research, exploring how the conjugated triene system influences the properties of these derivatives.

Emerging Research Questions and Methodological Advancements for this compound Studies

Future research on this compound is poised to answer more detailed questions about its role in complex chemical systems and to benefit from advancing analytical technologies. Key emerging questions include the precise identification of transient intermediates in its geochemical rearrangement pathways and a full characterization of the enzymatic systems that might be responsible for its formation or degradation in biological contexts. unige.ch

Methodological advancements will be crucial for addressing these questions. The development of deuterated standards for related cholestane (B1235564) structures has significantly improved the accuracy of their quantification in complex mixtures like petroleum, a technique that could be applied to this compound analysis. researchgate.net Furthermore, advanced separation techniques, such as high-performance liquid chromatography (HPLC) with specialized columns, offer the potential for improved resolution and sensitivity in detecting and isolating this compound and its isomers from environmental or reaction matrices. plos.org The continued development of more potent and selective synthetic routes will also allow for the creation of a wider array of derivatives, opening up new avenues for pharmacological and material science investigations. nih.gov

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles by depositing raw spectral data (e.g., .RAW files from MS) in public repositories like Zenodo. Document synthesis protocols using CHEMRICHER templates for reaction conditions and purification steps. Include negative controls (e.g., autoxidized blanks) in mutagenicity assays to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.